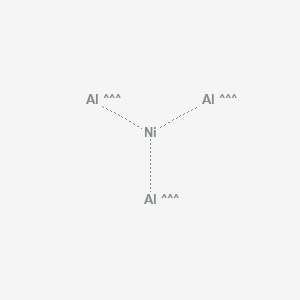

Aluminuro de níquel, 99.9%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nickel aluminide is an intermetallic compound composed of nickel and aluminum. It exists primarily in two forms: Ni(_3)Al and NiAl. These compounds are known for their high strength, low density, excellent oxidation resistance, and good thermal conductivity. Nickel aluminide is widely used in high-temperature applications such as gas turbines and jet engines due to its ability to maintain structural integrity under extreme conditions .

Aplicaciones Científicas De Investigación

Nickel aluminide has a wide range of applications in scientific research and industry:

High-Temperature Structural Materials: Used in gas turbines, jet engines, and other high-temperature environments due to its excellent mechanical properties and oxidation resistance.

Coatings: Applied as protective coatings on turbine blades and other components to enhance their durability.

Hydrogen Storage: Investigated for use in hydrogen storage materials due to its ability to absorb and release hydrogen.

Magnetic Materials:

Mecanismo De Acción

Target of Action

Nickel aluminide is primarily used in high-temperature applications, such as in the aerospace and aircraft industries . Its primary targets are the structural parts of jet engines, where it serves as a protective coating against high-temperature oxidation and corrosion .

Mode of Action

Nickel aluminide interacts with its targets through a process known as pack cementation . This process involves the deposition of aluminide coatings on the surface of the target material. The interaction results in the formation of a double-layered structure, consisting of an outer layer of Al-rich β-NiAl and an inner inter-diffusion zone .

Biochemical Pathways

Nickel aluminide doesn’t directly interact with biological systems or biochemical pathways. Nickel ions, a component of nickel aluminide, can induce toxicity responses in human epithelial cells . These responses involve changes in the expression and phosphorylation status of critical biochemical pathway regulators .

Pharmacokinetics

As a metallic compound, nickel aluminide doesn’t have traditional ADME (Absorption, Distribution, Metabolism, Excretion) properties like pharmaceutical compounds. Its properties such as corrosion resistance, oxidation resistance, and stability at high temperatures influence its behavior and longevity in the environments where it is applied .

Result of Action

The application of nickel aluminide results in improved oxidation resistance and high-temperature performance of the coated materials . This is particularly beneficial in aggressive environments, such as those encountered in jet engines . The formation of the Al-rich β-NiAl layer provides a diffusion barrier, enhancing the stability and lifespan of the coated material .

Action Environment

The efficacy and stability of nickel aluminide are influenced by environmental factors such as temperature and the presence of oxidizing agents . For instance, nickel aluminide shows improved corrosion resistance in salty environments and against high temperatures ranging between 1000 °C and 1200 °C . Its performance can also be affected by the rate of heating, with different outcomes observed at high and slow heating rates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel aluminide can be synthesized through various methods, including:

Powder Metallurgy: This involves mixing nickel and aluminum powders, followed by compaction and sintering at high temperatures to form the intermetallic compound.

Combustion Synthesis: A self-propagating high-temperature synthesis where nickel and aluminum powders react exothermically to form nickel aluminide.

Chemical Vapor Deposition (CVD): Nickel aluminide coatings can be produced by reacting nickel and aluminum precursors in a vapor phase.

Industrial Production Methods:

Ingot Metallurgy: Melting and casting of nickel and aluminum to form ingots, which are then processed into the desired shapes.

Investment Casting: A process where a wax model is coated with a refractory material to form a mold, which is then used to cast nickel aluminide.

Powder Metallurgy: As mentioned earlier, this method is also used industrially to produce nickel aluminide components.

Types of Reactions:

Reduction: Nickel aluminide can be reduced under certain conditions, although this is less common.

Combustion: At high heating rates, nickel aluminide forms rapidly via combustion reactions.

Common Reagents and Conditions:

Oxidation: Typically occurs at high temperatures in the presence of oxygen.

Combustion: Requires high heating rates and minimal heat loss to proceed efficiently.

Major Products:

Comparación Con Compuestos Similares

Nickel aluminide is unique due to its combination of high strength, low density, and excellent oxidation resistance. Similar compounds include:

Titanium aluminide (TiAl): Known for its high strength and low density, but with different mechanical properties and applications.

Iron aluminide (FeAl): Exhibits good oxidation resistance but lower strength compared to nickel aluminide.

Cobalt aluminide (CoAl): Similar in some properties but less commonly used.

Nickel aluminide stands out due to its superior high-temperature performance and oxidation resistance, making it a preferred choice for demanding applications in aerospace and other industries .

Propiedades

InChI |

InChI=1S/3Al.Ni |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQXGFWXTGBFBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Al].[Al].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301047701 |

Source

|

| Record name | Nickel aluminide (NiAl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.638 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12004-71-6 |

Source

|

| Record name | Nickel aluminide (NiAl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)